molecular formula C15H19NO7 B14506415 (1-Methylpiperidin-4-yl)furan-2-carboxylate maleate CAS No. 64429-25-0

(1-Methylpiperidin-4-yl)furan-2-carboxylate maleate

Cat. No.: B14506415
CAS No.: 64429-25-0
M. Wt: 325.31 g/mol
InChI Key: LCTASXWAQQNPQU-BTJKTKAUSA-N
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Description

(1-Methylpiperidin-4-yl)furan-2-carboxylate maleate is a chemical compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The compound is characterized by the presence of a furan ring attached to a piperidine moiety, which is further esterified with a carboxylate group and combined with maleic acid to form the maleate salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylpiperidin-4-yl)furan-2-carboxylate maleate typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions. For example, the reaction of 1-methylpiperidine with a suitable electrophile can yield the desired piperidine derivative.

    Esterification: The carboxylate group is introduced through esterification reactions, where the furan derivative is reacted with a carboxylic acid or its derivative in the presence of a catalyst.

    Formation of the Maleate Salt: The final step involves the reaction of the esterified furan-piperidine compound with maleic acid to form the maleate salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-Methylpiperidin-4-yl)furan-2-carboxylate maleate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(1-Methylpiperidin-4-yl)furan-2-carboxylate maleate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methylpiperidin-4-yl)furan-2-carboxylate maleate involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate: A similar compound with an amino group instead of a carboxylate group.

    1-[(Furan-2-yl)carbonyl]piperidin-4-one: A compound with a carbonyl group instead of a carboxylate group.

Uniqueness

(1-Methylpiperidin-4-yl)furan-2-carboxylate maleate is unique due to its specific combination of a furan ring, piperidine moiety, and carboxylate group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications.

Properties

CAS No.

64429-25-0

Molecular Formula

C15H19NO7

Molecular Weight

325.31 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;(1-methylpiperidin-4-yl) furan-2-carboxylate

InChI

InChI=1S/C11H15NO3.C4H4O4/c1-12-6-4-9(5-7-12)15-11(13)10-3-2-8-14-10;5-3(6)1-2-4(7)8/h2-3,8-9H,4-7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

LCTASXWAQQNPQU-BTJKTKAUSA-N

Isomeric SMILES

CN1CCC(CC1)OC(=O)C2=CC=CO2.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN1CCC(CC1)OC(=O)C2=CC=CO2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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